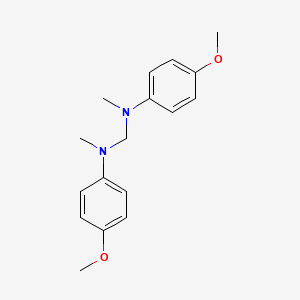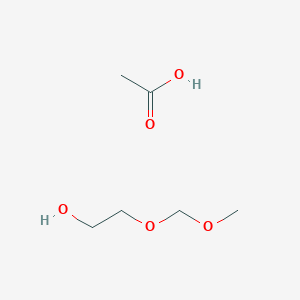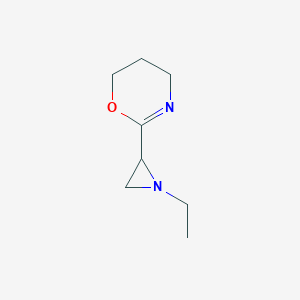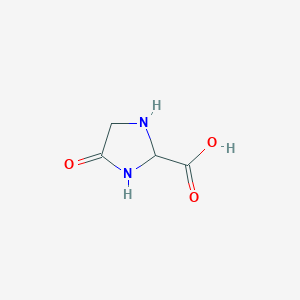![molecular formula C19H19IN2 B14513930 2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide CAS No. 63315-02-6](/img/structure/B14513930.png)
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide is a chemical compound with the molecular formula C19H19IN2. It is a derivative of carbazole, a class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of carbazole derivatives followed by cyclization and iodination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: The compound’s ability to intercalate with DNA makes it a useful tool in studying DNA interactions and developing potential anticancer agents.
Medicine: Research has shown that carbazole derivatives, including this compound, exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties .
Mécanisme D'action
The mechanism of action of 2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerases and telomerases. This leads to the inhibition of cell proliferation, making it a potential anticancer agent. Additionally, it can modulate protein phosphorylation pathways, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide can be compared with other carbazole derivatives, such as:
Ellipticine: Known for its anticancer properties, ellipticine also intercalates with DNA and inhibits topoisomerase activity.
Celiptium: Another carbazole derivative with anticancer activity, it inhibits DNA synthesis and induces apoptosis in cancer cells.
Propriétés
Numéro CAS |
63315-02-6 |
|---|---|
Formule moléculaire |
C19H19IN2 |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
2,5,6,11-tetramethylpyrido[4,3-b]carbazol-2-ium;iodide |
InChI |
InChI=1S/C19H19N2.HI/c1-12-16-11-20(3)10-9-14(16)13(2)19-18(12)15-7-5-6-8-17(15)21(19)4;/h5-11H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
YGKGWTFVMCEVCL-UHFFFAOYSA-M |
SMILES canonique |
CC1=C2C=C[N+](=CC2=C(C3=C1N(C4=CC=CC=C43)C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)
![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)






![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)


